molecular formula C11H18O B044374 Nopol CAS No. 35836-73-8

Nopol

Cat. No.: B044374
CAS No.: 35836-73-8
M. Wt: 166.26 g/mol
InChI Key: ROKSAUSPJGWCSM-UHFFFAOYSA-N
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Description

(-)-Nopol is a high-purity, chiral bicyclic terpenoid ether of significant value in synthetic organic chemistry and fragrance research. Naturally derived from pine oil, this single enantiomer possesses a rigid norbornane-like structure fused with a tetrahydrofuran ring and a terminal vinyl group, making it a versatile and sophisticated chiral building block. Its primary research applications leverage its stereochemical integrity and bifunctional reactivity. In asymmetric synthesis, (-)-Nopol serves as a precursor to chiral ligands and auxiliaries, and its structure is a key intermediate in the synthesis of complex natural products and other optically active terpenoids. In the field of fragrance and flavor chemistry, it is extensively studied as a starting material for the synthesis of santalol analogs and other sandalwood odorants, as well as various woody, ambery, and balsamic scent molecules. The compound's mechanism of action in these contexts is defined by its stereospecific interaction with biological receptors, such as olfactory receptors, where the (-)-enantiomer imparts a distinct and often preferred sensory profile compared to its racemic or antipodal form. The exocyclic vinyl group is a key synthetic handle, readily undergoing epoxidation, hydroboration, or other functionalization to create a diverse library of novel compounds for material science and chemical biology screening. This product is presented to researchers seeking a well-defined chiral scaffold for developing new synthetic methodologies, exploring structure-odor relationships, and creating high-value specialty chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanol
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InChI

InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3
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InChI Key

ROKSAUSPJGWCSM-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CC=C(C1C2)CCO)C
Source PubChem
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Molecular Formula

C11H18O
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DSSTOX Substance ID

DTXSID10861780
Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
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Molecular Weight

166.26 g/mol
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Physical Description

Colorless viscous liquid; [Acros Organics MSDS], Colroless, slight viscous liquid; mild woody camphoraceous odour
Record name Nopol
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Record name 10-Hydroxymethylene-2-pinene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/919/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

230.00 to 240.00 °C. @ 760.00 mm Hg
Record name (-)-Nopol
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Solubility

Insoluble in water; soluble in organic solvents and oils, Miscible at room temperature (in ethanol)
Record name 10-Hydroxymethylene-2-pinene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.965-0.973
Record name 10-Hydroxymethylene-2-pinene
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CAS No.

128-50-7, 35836-73-8
Record name Nopol
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Record name Nopol
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Record name Nopol
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Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
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Record name Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-
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Record name Nopol
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Record name (-)-Nopol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Nopol and Its Analogues

Prins Condensation: A Cornerstone in (-)-Nopol Synthesis

The Prins condensation of β-pinene with formaldehyde (B43269) (or paraformaldehyde) is the foundational route for (-)-Nopol production researchgate.netresearchgate.net. This acid-catalyzed reaction leads to the formation of a hydroxymethyl group-containing product researchgate.net. Historically, this reaction has been carried out under anhydrous conditions or with homogeneous catalysts like zinc(II) chloride (ZnCl2) researchgate.net. However, these traditional methods often present challenges such as harsh reaction conditions, lower yields, and the generation of undesirable by-products, along with difficulties in catalyst separation and environmental concerns nih.govresearchgate.net.

Catalytic Systems in Prins Condensation for (-)-Nopol Production

To overcome the limitations of early synthetic routes, extensive research has focused on developing more efficient and environmentally friendly catalytic systems for (-)-Nopol production. These efforts have explored both homogeneous and, increasingly, heterogeneous catalytic approaches researchgate.netresearchgate.net.

In homogeneous systems, Lewis acids have traditionally been employed to catalyze the Prins condensation for (-)-Nopol synthesis. Zinc(II) chloride (ZnCl2) is a notable example, demonstrating high selectivity for nopol (B1679846) formation, with reported selectivities of up to 97% and β-pinene conversions of 75% when impregnated on Indian montmorillonite (B579905) clay researchgate.net. Other Lewis acids such as tin(IV) chloride (SnCl4) and indium(III) chloride (InCl3) have also been utilized nih.gov. While effective, homogeneous catalysts often lead to issues like catalyst leaching into the reaction mixture and challenging separation from the product, necessitating the development of heterogeneous alternatives nih.gov.

The shift towards heterogeneous catalysis in (-)-Nopol synthesis is driven by the desire for more sustainable and recyclable processes researchgate.netresearchgate.net. Heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for reuse, and reduced waste production researchgate.netnih.govresearchgate.net. Various solid acid catalysts, including mesoporous materials and modified metal oxides, have been investigated researchgate.net. The formation of this compound is generally favored by Lewis acid sites, while Brønsted acid sites can lead to the isomerization of β-pinene researchgate.net.

Sulfated zirconia (SZ) solid acid catalysts have been successfully applied for the Prins condensation of β-pinene and paraformaldehyde to synthesize this compound researchgate.netopenalex.org. SZ catalysts prepared by impregnating zirconium hydroxide (B78521) (Zr(OH)4) with a 2N sulfuric acid solution have shown high activity and selectivity researchgate.net. Under optimal conditions, a sulfated zirconia catalyst achieved over 99% β-pinene conversion with approximately 99% selectivity towards this compound researchgate.net. This catalyst also demonstrated good reusability, maintaining its activity for up to five cycles with only a minor loss in β-pinene conversion, while this compound selectivity remained unaffected researchgate.net.

Table 1: Performance of Sulfated Zirconia Catalyst in (-)-Nopol Synthesis researchgate.net

Catalyst Typeβ-Pinene Conversion (%)This compound Selectivity (%)Reaction Conditions
Sulfated Zirconia (SZ)>99~99Optimal conditions, reusable up to 5 cycles

Molybdenum and zinc-modified SiO2 materials have been explored as heterogeneous catalysts for (-)-Nopol synthesis from β-pinene and paraformaldehyde researchgate.net. These catalysts, particularly those with 25 wt% MoO3 or ZnO loading, have demonstrated high activity and selectivity researchgate.net. Under specific reaction conditions (benzonitrile solvent, 80 °C, β-pinene:paraformaldehyde molar ratio of 1:2, 24 h), the following results were observed researchgate.net:

Table 2: Performance of Molybdenum and Zinc Modified SiO2 Catalysts researchgate.net

Catalyst TypeCatalyst Loading (wt% to β-pinene)β-Pinene Conversion (%)This compound Selectivity (%)Reaction Time (h)
25 wt% MoO3–SiO2207798.724
25 wt% ZnO–SiO2407296.324

These modified SiO2 catalysts are also capable of regeneration and reuse researchgate.net.

Mesoporous tin silicate (B1173343) catalysts, such as SnSBA-15(CVD), have emerged as highly active and selective heterogeneous catalysts for the Prins condensation of β-pinene with paraformaldehyde scribd.comfishersci.sersc.orgrsc.orgcolab.ws. SnSBA-15(CVD) is synthesized via a chemical vapor deposition (CVD) method using calcined SBA-15 and anhydrous tin(IV) chloride rsc.orgrsc.org. These catalysts are particularly effective due to the presence of Lewis acidic Sn4+ sites nih.govijream.org.

Studies have shown that Sn-doped SBA-15 catalysts can achieve high β-pinene conversion and this compound selectivity nih.govijream.org. For instance, Sn-SBA-15 (Si/Sn = 5) demonstrated a β-pinene conversion of 99.3% and a this compound selectivity of 95.4% after 360 minutes, attributed to its high concentration of Lewis acid centers nih.govfrontiersin.org. The activity of these catalysts increases with the concentration of active tetracoordinated Sn4+ species nih.govfrontiersin.org. SnSBA-15(CVD) has also been noted for its water resistance and recyclability rsc.orgrsc.org.

Table 3: Performance of Mesoporous Tin Silicate Catalysts

Catalyst TypeSi/Sn Ratioβ-Pinene Conversion (%)This compound Selectivity (%)Reaction Time (min)
Sn-SBA-15599.395.4360
SnSBA-15(CVD)N/AHighHighN/A
Heterogeneous Catalysis in (-)-Nopol Synthesis
Pillared Zirconium Phosphate (B84403) Catalysts

Pillared zirconium phosphate catalysts have been explored as a green alternative for the Prins condensation of β-pinene with paraformaldehyde to produce this compound google.com. These catalysts, often metal ion-exchanged (e.g., with Mg²⁺, Ca²⁺, Na⁺, K⁺), facilitate the reaction in non-polar hydrocarbon solvents under normal pressure google.com. For instance, a method utilizing metal ion-exchanged oxide pillared zirconium phosphate as a catalyst has been reported, achieving this compound synthesis from β-pinene and paraformaldehyde google.com. One specific example involved using SiO₂-ZrP, which, after being oven-baked at 100°C overnight, yielded a β-pinene conversion of 95% and this compound selectivity of 82.5% when reacted at 80°C for 4 hours in toluene (B28343) google.com. Sulfated zirconia (SZ), another form of zirconium-based catalyst, has also demonstrated high selectivity, achieving over 99% β-pinene conversion with approximately 99% this compound selectivity under optimal conditions researchgate.net.

Other Solid Acid Catalysts (e.g., Molybdenum oxide/γ-alumina)

Beyond zirconium phosphate, various other solid acid catalysts have been investigated for their efficacy in the Prins condensation for this compound synthesis. Molybdenum oxide supported on γ-alumina (MoOx/γ-Al₂O₃) is a notable example rsc.orgrsc.org. These catalysts are synthesized by impregnation methods and characterized to understand their acidic properties and catalytic activity rsc.org. Studies have shown that the catalytic activity of MoOx/γ-Al₂O₃ is influenced by the MoOx loading and calcination temperature, which affect the total acidity of the catalyst rsc.org. An 11 wt% MoOx loaded on γ-Al₂O₃ catalyst demonstrated optimal performance, achieving 96% β-pinene conversion with 86% this compound selectivity rsc.org. Other supports like ZrO₂, TiO₂, SiO₂, and Nb₂O₅ were also tested, with γ-Al₂O₃ proving to be the most effective rsc.org.

Other solid acid catalysts include:

Sulfated Zirconia (SZ) : As mentioned, SZ catalysts have shown high selectivity (∼99%) and conversion (>99%) for this compound synthesis researchgate.net.

Tin-containing catalysts : Sn-MCM-41 and Sn-SBA-15 have been reported as highly active and recyclable catalysts for this compound synthesis, with Sn(IV) sites possessing Lewis acidic character playing a significant role google.comijream.orgscilit.comrsc.orgnih.gov. Sn-SBA-15, for instance, achieved 100% this compound selectivity at 110°C in toluene, with activity increasing with Sn content and reaction temperature ijream.org.

Metal-Organic Frameworks (MOFs) : MOFs like MIL-100(Fe) and MIL-101(Cr) have exhibited superior catalytic performance compared to zeolites, particularly due to their accessible Lewis acid sites and high activity nih.govfrontiersin.orgsciforum.netsciforum.net. MIL-100(Fe) demonstrated 100% selectivity to this compound with 47% β-pinene conversion in 120 minutes frontiersin.org.

Mesoporous Iron Phosphate : This catalyst has been identified as a highly active, selective, and recyclable heterogeneous catalyst for the Prins condensation of β-pinene and paraformaldehyde in acetonitrile (B52724) at 80°C rsc.org.

Zinc-Chromium Mixed Oxide : A Zn(II)Cr(III) mixed oxide with an optimum Zn/Cr atomic ratio of 1:6 has shown high activity and recyclability, achieving 97% β-pinene conversion with 100% this compound selectivity researchgate.netresearchgate.net.

Molybdenum or Zinc modified SiO₂ : These materials, with 25 wt% MoO₃ or ZnO loading, have shown high activity and selectivity in this compound synthesis researchgate.netresearchgate.net. For example, 25 wt% MoO₃–SiO₂ yielded 77% β-pinene conversion and 98.7% this compound selectivity researchgate.net.

Reaction Parameters and Optimization in Prins Condensation

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound in the Prins condensation. Key parameters include temperature, reaction time, molar ratios of reactants, solvent effects, and catalyst reusability.

Influence of Temperature and Reaction Time

Temperature and reaction time significantly impact the conversion and selectivity of the Prins condensation. For the synthesis of this compound using pillared zirconium phosphate, a preferred temperature range is 70-90°C, with a reaction time of 2-8 hours google.com. Other studies have shown that optimal temperatures can vary depending on the catalyst. For instance, with MoOx/γ-Al₂O₃, the 11 wt% MoOx catalyst performed best at 110°C, achieving 96% β-pinene conversion and 86% this compound selectivity . For Sn-SBA-15 catalysts, activity and selectivity to this compound increased with reaction temperature from 25°C to 110°C ijream.org. Mesoporous iron phosphate showed high activity at 80°C rsc.org. The reaction with sulfated zirconia was complete in 2 hours, with conversion increasing slowly thereafter researchgate.net. MIL-101(Cr) catalysts demonstrated superior catalytic activity at 90°C with a reaction time of 6 hours sciforum.netsciforum.net.

The following table summarizes some findings on the influence of temperature and reaction time:

CatalystTemperature (°C)Reaction Time (h)β-Pinene Conversion (%)This compound Selectivity (%)Source
Pillared Zirconium Phosphate70-902-8Not specified (optimal)Not specified (optimal) google.com
MoOx/γ-Al₂O₃ (11 wt% MoOx)110Not specified9686 rsc.org
Sn-SBA-15110665100 ijream.org
Sulfated Zirconia802 (or longer)>99~99 researchgate.net
Mesoporous Iron Phosphate80Not specifiedHighHigh rsc.org
MIL-101(Cr)906HighHigh sciforum.netsciforum.net
ZnCr mixed oxide (1:6)80497100 researchgate.netresearchgate.net
25 wt% MoO₃–SiO₂80247798.7 researchgate.net
Molar Ratios of Reactants (e.g., β-pinene to paraformaldehyde)

The molar ratio of reactants, particularly β-pinene to paraformaldehyde, significantly influences the reaction outcome. For pillared zirconium phosphate catalysts, a molar ratio of β-pinene to paraformaldehyde between 1:6 and 2:1 is effective, with 1:2 to 1:1 being more preferable google.com. With sulfated zirconia, an optimal molar ratio of β-pinene to paraformaldehyde of 1:2 was reported researchgate.net. Similarly, for MIL-101(Cr) catalysts, a mole ratio of 1:2 (β-pinene: paraformaldehyde) was used in optimization studies sciforum.netsciforum.net. For the MoOx/γ-Al₂O₃ catalyst, the effect of reactant mole ratio was investigated, and the 1:2 ratio of β-pinene to paraformaldehyde was found to be optimal, leading to 96% conversion and 86% selectivity .

Solvent Effects and Green Chemistry Approaches

For Prins condensation using pillared zirconium phosphate, non-polar hydrocarbon solvents such as toluene or xylene are preferred, with a recommended usage of 20-50 ml per gram of β-pinene google.com. Molybdenum oxide/γ-alumina catalysts showed that solvents with both acceptor number (AN) and donor number (DN) in the range of 10 to 20 were suitable for facilitating the reaction rsc.org. Acetonitrile has also been successfully employed as a solvent for Prins condensation, for instance, with mesoporous iron phosphate and ZnCr mixed oxide catalysts researchgate.netrsc.org.

Ethyl acetate (B1210297) has been explored as a solvent for this compound synthesis over Sn-MCM-41, showing higher selectivity compared to toluene due to better formaldehyde solubility and solvation effects researchgate.net. Metal-Organic Frameworks (MOFs) have also been highlighted for their advantages in liquid-phase reactions, promoting green synthesis of this compound nih.gov. The use of heterogeneous catalysts, in general, aligns with green chemistry principles by enabling easier separation and reuse, thereby avoiding wastewater production associated with homogeneous catalysts like ZnCl₂ researchgate.netresearchgate.net.

Catalyst Reusability and Regeneration

The reusability and regeneration of solid acid catalysts are critical aspects for their practical and economic viability in industrial applications. Many solid acid catalysts used in this compound synthesis have demonstrated good reusability.

Sulfated Zirconia (SZ) : SZ catalysts can be reused for up to five cycles with only a minor loss in β-pinene conversion, while this compound selectivity remains unaffected researchgate.net.

Sn-SBA-15 : This catalyst has proven to be efficient and reusable for the Prins condensation of β-pinene and paraformaldehyde ijream.org. It can be reused up to four times without significant loss of activity researchgate.net.

Metal-Organic Frameworks (MOFs) : MIL-100(Fe) has shown high activity and can be used in at least three catalytic cycles without loss of activity, making it a promising reusable catalyst nih.gov. MIL-101(Cr) also showed consistent results in recycling experiments, retaining its original catalytic activity beyond four recycles sciforum.netsciforum.net.

Mesoporous Iron Phosphate : This catalyst is reported to be highly active and recyclable rsc.org.

ZnCr mixed oxide : This catalyst can be successfully regenerated and reused. Regeneration methods include washing with warm ethanol (B145695) and drying, or washing with acetonitrile followed by heating under N₂ flow researchgate.net.

Molybdenum or zinc modified SiO₂ : These catalysts can be reused after regeneration researchgate.netresearchgate.net.

The ability to reuse and regenerate these solid acid catalysts significantly contributes to the development of more sustainable and environmentally friendly processes for this compound production.

Derivatization and Chemical Transformations of Nopol

Functional Group Interconversions on the (-)-Nopol Scaffold

Oxidation Reactions (e.g., to nopol (B1679846) aldehyde)

Oxidation of the primary alcohol group of (-)-Nopol (CID 1272250) is a fundamental transformation, yielding this compound aldehyde. This conversion is a key step in the synthesis of more complex this compound-derived compounds. For instance, this compound aldehyde has been successfully prepared by reacting this compound with Dess-Martin periodinane and sodium bicarbonate in dichloromethane (B109758) at 0 °C, achieving a yield of 75% mdpi.com. The aldehyde group, once formed, can undergo further reactions such as condensation or reduction mdpi.comgoogle.comlibretexts.org.

Esterification Reactions (e.g., Nopyl Chloroacetate)

Esterification of (-)-Nopol allows for the introduction of various acyl groups, modifying its physicochemical properties and opening pathways to new derivatives. Nopyl chloroacetate, for example, can be synthesized through the alcoholysis reaction of chloroacetyl chloride with this compound in the presence of triethylamine (B128534) in dry dichloromethane under ice-bath cooling frontiersin.orgnih.gov. This reaction typically proceeds in good yields frontiersin.orgnih.gov.

Another well-studied esterification involves the production of nopyl acetate (B1210297), an artificial fragrance compound. This can be achieved by the esterification of acetic acid and this compound using various catalysts. For instance, homogeneous catalysts like sulfuric acid have been employed, with studies showing equilibrium conversions of 63% to 75% across temperatures ranging from 50 °C to 80 °C scielo.org.co. Heterogeneous catalysts such as Amberlyst-15 have also been utilized, achieving 100% this compound conversion in the presence of toluene (B28343), although with varying ester selectivities unirioja.es. Acetic anhydride (B1165640) can also be used as an acylating agent, yielding nopyl acetate with high efficiency (e.g., 98% yield at 150 °C in toluene or chlorobenzene) unirioja.es.

Table 1: Representative Esterification Conditions for Nopyl Acetate Synthesis

ReactantsCatalystSolventTemperature (°C)TimeYield/Conversion (%)Reference
This compound + Acetic AcidH₂SO₄N/A50-80N/A63-75% (conversion) scielo.org.co
This compound + Acetic AnhydrideN/AToluene/Chlorobenzene1501 h98% (yield) unirioja.es
This compound + Acetic AnhydrideTriethylamine, DMAPDichloromethaneRoom Temp.N/AQuantitative (yield) unirioja.es
This compound + Acetic Anhydride(NH₄)Ce(NO₃)₆CH₂Cl₂40-50N/A92% (yield) unirioja.es

Hydroformylation Reactions

Hydroformylation, a transition metal-catalyzed process involving the addition of carbon monoxide and hydrogen (syngas) to an olefin, is a significant reaction for producing aldehydes rsc.org. The hydroformylation of (-)-Nopol has been explored, although it is considered a non-trivial task due to the nature of its double bond and the presence of the homoallylic hydroxyl group confex.com. Studies using rhodium(I) precursor/(2,4-di-tbuPhO)₃P catalytic systems in eco-friendly solvents like diethyl carbonate have shown that this compound's reactivity is lower than that of myrtenol (B1201748) confex.com. The reaction typically yields a diastereomeric aldehyde as the major product, along with a small amount of saturated aldehyde resulting from isomerization confex.comrsc.org. Despite the challenges, the resulting fragrance hydroxyaldehydes are obtained in good yields and possess pleasant odors, making them potentially useful for the fragrance industry confex.com.

Transformations of Epoxide Derivatives of (-)-Nopol

Epoxide derivatives of this compound can undergo various transformations, often leading to skeletal rearrangements. For instance, the transformations of this compound epoxide in the presence of natural askanite-bentonite clay have been investigated nsc.ruresearchgate.net. When carried out in the cold, the major products of isomerization are diols with a p-menthane (B155814) skeleton researchgate.net. These diols can be further converted into bicyclic ethers when the reaction is conducted at room temperature researchgate.net. This highlights the potential for diverse structural rearrangements depending on the reaction conditions and catalytic environment.

Synthesis of Novel Heterocyclic Derivatives

(-)-Nopol-derived 1,3,4-Thiadiazole (B1197879) Compounds

(-)-Nopol serves as a starting material for the synthesis of novel heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, which are of interest for their potential biological activities mdpi.comuniversci.commdpi.com. The multi-step synthesis typically begins with the oxidation of this compound (2) to this compound aldehyde (3) mdpi.com. This compound aldehyde then undergoes a condensation reaction with thiosemicarbazide (B42300) to form this compound-based thiosemicarbazone (4) mdpi.com. A subsequent ring-closing reaction of the thiosemicarbazone yields 5-nopyl-2-amino-1,3,4-thiadiazole (5) mdpi.com. Finally, a series of target compounds, such as this compound-derived 1,3,4-thiadiazole-thiourea compounds, can be synthesized through nucleophilic addition reactions of compound 5 with various isothiocyanates mdpi.commdpi.com. This synthetic pathway demonstrates the versatility of (-)-Nopol in constructing complex heterocyclic systems.

Table 2: Key Steps in the Synthesis of this compound-Derived 1,3,4-Thiadiazole Compounds

StepReactant(s)ProductConditionsReference
1(-)-NopolThis compound AldehydeDess-Martin periodinane, NaHCO₃, CH₂Cl₂, 0 °C mdpi.com
2This compound Aldehyde + ThiosemicarbazideThis compound-based ThiosemicarbazoneDistilled water, anhydrous ethanol (B145695), 65 °C mdpi.com
3This compound-based Thiosemicarbazone5-nopyl-2-amino-1,3,4-thiadiazoleRing-closing reaction mdpi.com
45-nopyl-2-amino-1,3,4-thiadiazole + IsothiocyanatesThis compound-derived 1,3,4-Thiadiazole-Thiourea CompoundsNucleophilic addition mdpi.com

(-)-Nopol-based 1,2,4-Triazole-Thioether Compounds

The synthesis of novel (-)-Nopol-based 1,2,4-triazole-thioether compounds has been a focus of research, particularly for their potential as antifungal agents. A series of twenty-three such compounds were designed and synthesized, originating from the natural resource β-pinene. wikipedia.orgfishersci.iechemicalbook.com The synthetic pathway typically involves the preparation of this compound from β-pinene via the Prins reaction with paraformaldehyde, followed by conversion to nopyl chloroacetate, which then reacts with 5-substituted-1,2,4-triazole-3-thiones to yield the target compounds. wikipedia.orgfishersci.ie

The structures of these synthesized compounds were rigorously confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and elemental analysis. wikipedia.orgfishersci.iechemicalbook.com

Research findings indicate that these 1,2,4-triazole-thioether derivatives were specifically designed to target the cytochrome bc1 complex, an essential component of the cellular respiratory chain in plant pathogens. wikipedia.orgfishersci.iefishersci.at Preliminary in vitro antifungal activity evaluations were conducted against eight common plant pathogens. The results demonstrated notable antifungal activity for several compounds, particularly against Physalospora piricola. For instance, compounds 5b (R= o-CH3 Ph), 5e (R= o-OCH3 Ph), 5h (R= o-F Ph), 5m (R= o-Br Ph), 5o (R= m,m-OCH3 Ph), and 5r (R= p-OH Ph) exhibited high inhibition rates against P. piricola, surpassing that of the positive control chlorothalonil (B1668833). chemicalbook.com Compound 5a (R= Ph) also showed significant activity against Rhizoeotnia solani, while compound 5b demonstrated good inhibition against Bipolaris maydis and Colleterichum orbicala. chemicalbook.com

Further studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking, were performed to understand the structure-activity relationships and binding modes. A robust 3D-QSAR model was established, and molecular docking studies suggested that these compounds could effectively bind to and interact with the active site of the cytochrome bc1 complex. wikipedia.orgfishersci.iechemicalbook.com Another study reported the synthesis of twenty-four 4-acyl-3-amino-1,2,4-triazole-thioether derivatives containing the natural pinene structure, which also displayed promising antifungal activities, with some compounds showing superior efficacy compared to chlorothalonil against Physalospora piricola and Cercospora arachidicola. wikipedia.org

Table 1: Antifungal Activity of Selected this compound-based 1,2,4-Triazole-Thioether Compounds against Physalospora piricola chemicalbook.com

CompoundR GroupInhibition Rate (%) against P. piricola
5bo-CH3 Ph91.4
5eo-OCH3 Ph83.3
5ho-F Ph86.7
5mo-Br Ph83.8
5om,m-OCH3 Ph91.4
5rp-OH Ph87.3

(-)-Nopol-derived Thiourea (B124793) Compounds

A distinct class of (-)-Nopol derivatives incorporates the 1,3,4-thiadiazole-thiourea moiety, designed through multi-step synthetic strategies as potential natural product-based antifungal agents. thegoodscentscompany.comnih.govfishersci.nocenmed.com The initial step in their synthesis involves the Prins condensation reaction of β-pinene with paraformaldehyde to yield this compound. thegoodscentscompany.com this compound is then oxidized to this compound aldehyde, which serves as an intermediate for further reactions to construct the 1,3,4-thiadiazole-thiourea scaffold. thegoodscentscompany.com

The structural integrity of these novel compounds was verified through comprehensive analyses, including FT-IR, NMR, ESI-MS, and elemental analysis. thegoodscentscompany.comnih.govfishersci.nocenmed.com Detailed NMR spectroscopic data provided key insights into their molecular architecture. For instance, the ¹H-NMR spectra typically show olefinic protons of the this compound scaffold around 5.48–5.54 ppm, with other protons on saturated carbons appearing in the 0.75–3.74 ppm range. Signals for N–H protons are observed at δ13.27–14.49 ppm and 7.54–10.93 ppm. In the ¹³C-NMR spectra, olefinic carbons of the this compound moiety resonate at 120.4–121.2 ppm, while saturated carbons are found between 21.1–45.3 ppm. Characteristic signals for the 1,3,4-thiadiazole moiety are observed at 157.0–172.0 ppm (C=N) and 143.7–161.9 ppm (C=N), and the C=S carbons of the thiourea moiety typically appear at 177.2–188.0 ppm. thegoodscentscompany.com

Preliminary in vitro antifungal activity evaluations of these this compound-derived thiourea compounds were conducted against a panel of plant pathogens, including Fusarium oxysporum f. sp. cucumerinum, Cercospora arachidicola, Physalospora piricola, Alternaria solani, Gibberella zeae, Rhizoeotnia solani, Bipolaris maydis, and Colleterichum orbicalare at a concentration of 50 µg/mL. thegoodscentscompany.comfishersci.nocenmed.com

Organometallic Chemistry of (-)-Nopol Derivatives

Synthesis of Organopalladium Complexes from (-)-Nopol Derivatives

The organometallic chemistry of (-)-Nopol derivatives has explored the synthesis of unique N,N,π,C-palladacycles. These complexes are formed from 8-aminoquinoline-coupled this compound derivatives through a process involving directed 1,2-migratory insertion of in situ generated arylpalladium(II) species, followed by a β-carbon elimination step. thegoodscentscompany.comwikipedia.orgfishersci.sewikipedia.orgfishersci.seontosight.ai

A significant characteristic of these synthesized palladacycles is their exceptional stability, which is maintained under ambient conditions of air and moisture at room temperature. thegoodscentscompany.comwikipedia.orgfishersci.sewikipedia.orgfishersci.se This stability has enabled their successful isolation and comprehensive characterization using advanced analytical techniques. Structural elucidation has been achieved through X-ray crystallography, providing unambiguous structural assignments. thegoodscentscompany.comwikipedia.orgfishersci.sewikipedia.orgfishersci.se Further characterization by NMR spectroscopy and high-resolution mass spectrometry has confirmed their molecular structures and composition. thegoodscentscompany.comwikipedia.orgfishersci.sewikipedia.orgfishersci.se

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in providing insights into the reaction mechanism. These studies have illuminated the facile nature of the β-alkyl elimination step and elucidated the factors contributing to the remarkable stability observed in these post-β-carbon-elimination complexes. thegoodscentscompany.comwikipedia.orgfishersci.sewikipedia.orgfishersci.se An intermediate 8-aminoquinoline-coordinated palladium(alkene) complex was also characterized by X-ray analysis, confirming the selective coordination of palladium. fishersci.se The presence of Pd-alkyl and Pd-olefin bonds in the organopalladium products (e.g., complex 3a) was further established through reactions with iodine (I2). fishersci.seontosight.ai

Late-Stage Diversification Strategies for (-)-Nopol

Late-stage diversification is a powerful strategy in chemical synthesis that enables the rapid generation of diverse derivatives from complex natural products. This approach is particularly valuable in drug discovery and chemical biology, as it allows for the modification of lead compounds, identification of cellular targets, and exploration of structure-activity relationships. thegoodscentscompany.comereztech.comamericanelements.com For (-)-Nopol, several strategies have been employed to expand its chemical space.

One such strategy involves deconstructive halogenation through C-C single bond cleavage of alcohols. This method provides a general pathway for molecule editing by affording alkyl halides as structurally diversified fragments. For example, when (-)-Nopol is used as a substrate, a one-pot sequence involving dehydroxymethylative chlorination followed by substitution with 4-tert-butylbenzenethiol (4-tBuC6H4SH) successfully yielded a diversified product (compound 96) in 41% yield. americanelements.com This highlights the potential for creating new chemical entities from this compound by selectively breaking and forming C-C bonds.

Another diversification approach focuses on the conversion of 1,3-diols to cyclopropanes. This is considered an orthogonal strategy given the prevalence of alcohol functional groups in natural products and medicinal agents. americanelements.com Specifically, (R)-Nopol has been derivatized to form a cyclopropane (B1198618) (compound 15) with a 43% yield. americanelements.com This transformation allows for the alteration of the molecular conformation and relative orientation of functional groups while maintaining a C(sp³)-rich backbone, which can be beneficial for modifying pharmacokinetic properties. americanelements.com

Beyond these specific transformations, this compound's structure allows for the creation of various other derivatives, some of which have demonstrated biological activities. For instance, several bridge-ring terpenoid compounds derived from this compound, such as nopyl methyl ether, nopyl ethyl ether, nopyl n-propyl ether, nopyl formate, nopyl acetate, and nopyl propanoate, have shown repellent activity against ants. Notably, nopropyl acetate exhibited a 100% repellent effect. ontosight.ai These examples underscore the broad applicability of late-stage diversification in generating a wide array of this compound-based compounds with varied functionalities and biological profiles.

Biological Activities and Mechanistic Studies of Nopol and Its Derivatives

Antifungal Activities of (-)-Nopol Derivatives

Nopol (B1679846) derivatives have demonstrated notable antifungal capabilities, particularly against various plant pathogens, positioning them as potential candidates for novel agrochemical agents.

Research has focused on synthesizing novel this compound derivatives, including those incorporating 1,3,4-thiadiazole (B1197879)–thioether and 1,3,4-thiadiazole-thiourea moieties, and evaluating their in vitro antifungal efficacy wikipedia.orgciteab.comherts.ac.uk. These compounds have exhibited moderate to excellent antifungal activity against a broad spectrum of plant pathogens. Key pathogens tested include Fusarium oxysporum f. sp. cucumerinum, Cercospora arachidicola, Physalospora piricola, Alternaria solani, Gibberella zeae, Rhizoctonia solani, Bipolaris maydis, and Colletotrichum orbiculare wikipedia.orgciteab.comherts.ac.ukrsc.orgmassbank.eu.

Several this compound derivatives have shown superior or comparable antifungal activity to commercial fungicides. For instance, certain compounds demonstrated better inhibition rates against Physalospora piricola and Cercospora arachidicola than the positive control chlorothalonil (B1668833) wikipedia.orgciteab.comherts.ac.ukmassbank.eu. Specifically, compounds such as 5b (R= o-CH₃ Ph), 5e (R= o-OCH₃ Ph), 5h (R= o-F Ph), 5m (R= o-Br Ph), 5o (R= m,m-OCH₃ Ph), and 5r (R= p-OH Ph) exhibited inhibition rates against Physalospora piricola ranging from 83.3% to 91.4%, surpassing chlorothalonil massbank.eu. Compound 5b also showed high inhibition rates against Bipolaris maydis (87.6%) and Colletotrichum orbiculare (89%) massbank.eu. Furthermore, some this compound-based compounds displayed excellent inhibitory activity against Sclerotinia sclerotiorum, with efficacy comparable to that of the commercial fungicide Carbendazim (e.g., compound 5b with EC50 = 0.51 μg/mL compared to Carbendazim's EC50 = 0.57 μg/mL) citeab.com.

Table 1: Selected Antifungal Activities of this compound Derivatives against Plant Pathogens

Compound (Representative)PathogenInhibition Rate (%) / EC50 (µg/mL)Comparison to Control (Chlorothalonil/Carbendazim)Source
This compound-based 1,3,4-thiadiazole–thioether compoundsPhysalospora piricolaGood to excellent (at 50 µg/mL)Much better than chlorothalonil citeab.comherts.ac.uk
This compound-based 1,3,4-thiadiazole–thioether compoundsCercospora arachidicolaGood (at 50 µg/mL)Much better than chlorothalonil citeab.comherts.ac.uk
Compound 5b (R= o-CH₃ Ph)Sclerotinia sclerotiorumEC50 = 0.51 µg/mLEquivalent to Carbendazim (EC50 = 0.57 µg/mL) citeab.com
Compound 5b (R= o-CH₃ Ph)Physalospora piricola91.4% (at 50 µg/mL)Much better than chlorothalonil massbank.eu
Compound 5o (R= m,m-OCH₃ Ph)Physalospora piricola91.4% (at 50 µg/mL)Much better than chlorothalonil massbank.eu
Compound 5b (R= o-CH₃ Ph)Bipolaris maydis87.6% (at 50 µg/mL)- massbank.eu
Compound 5b (R= o-CH₃ Ph)Colletotrichum orbiculare89% (at 50 µg/mL)- massbank.eu

A significant mechanism underlying the antifungal action of some this compound derivatives involves the inhibition of the cytochrome bc1 complex (also known as Complex III) cenmed.comnih.gov. This complex is an essential component of the cellular respiratory chain in many eukaryotic microorganisms, including pathogenic fungi nih.gov. By binding to the quinone outside (Qo) site of Complex III, these inhibitors block the generation of adenosine (B11128) triphosphate (ATP), which is vital for fungal survival and growth cenmed.comnih.govnih.govthegoodscentscompany.com. This disruption of mitochondrial respiration leads to the inhibition of energy production, ultimately resulting in cell death cenmed.comnih.gov.

The design of novel this compound derivatives, particularly those containing 1,2,4-triazole (B32235) and thioether moieties, has been guided by targeting the cytochrome bc1 complex researchgate.netmassbank.eu. Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have been employed to understand the precise binding modes and optimize the inhibitory potency of these compounds researchgate.netmassbank.eunih.gov. Such studies provide valuable insights into developing new fungicides that can overcome existing pathogen resistance mechanisms nih.gov.

In Vitro Evaluation against Plant Pathogens

Potential Therapeutic Applications

The biological versatility of this compound derivatives extends to potential therapeutic applications in human health.

This compound derivatives have been noted for their potential therapeutic benefits in conditions such as diabetes and gastrointestinal irritable syndrome (IBS) fishersci.cawikipedia.orgresearchgate.net. Diabetes is frequently associated with various gastrointestinal symptoms, including diarrhea, constipation, gas, and bloating, affecting a significant percentage of diabetic patients. These gastrointestinal issues in diabetes can arise from nerve damage (neuropathy) in the GI tract due to prolonged high blood sugar, which impairs communication between the brain and the gut. While the specific mechanisms of this compound derivatives in these contexts are still under investigation, their reported potential suggests an area for further exploration into how these compounds might alleviate or manage such symptoms fishersci.cawikipedia.orgresearchgate.net.

Recent research indicates that this compound derivatives possess antitumor activity fishersci.cawikipedia.orgresearchgate.net. Novel this compound-based compounds, particularly those containing 1,2,4-triazole-thioether moieties, have demonstrated in vitro antitumor effects against several human cancer cell lines, including Hela (cervical cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and A549 (lung cancer) fishersci.ca.

Specific compounds have shown promising potency. For example, compound 4i exhibited an IC50 value of 6.04 ± 0.62 µM against Hela cells, while compound 4g showed an IC50 of 3.21 ± 0.67 µM against MGC-803 cells fishersci.ca. Preliminary mechanistic studies suggest that representative compounds, such as 4i, can induce apoptosis in Hela cells in a dose-dependent manner and may arrest the cell cycle in the G2/M phase, indicating their potential to interfere with cancer cell proliferation and survival pathways fishersci.ca.

Table 2: In Vitro Antitumor Activity of Selected this compound Derivatives

Compound (Representative)Cancer Cell LineIC50 (µM)Source
Compound 4iHela6.04 ± 0.62 fishersci.ca
Compound 4gMGC-8033.21 ± 0.67 fishersci.ca
Compound 4sMCF-719.09 ± 0.49 fishersci.ca
Compound 4mA54918.68 ± 1.53 fishersci.ca

Studies related to Diabetes and Gastrointestinal Irritable Syndrome

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of (-)-Nopol and its derivatives have been instrumental in elucidating the molecular features that dictate their biological activities, particularly their antifungal properties. (-)-Nopol, derived from β-pinene, serves as a versatile scaffold for synthesizing novel compounds with diverse bioactivities, including insecticidal, antifungal, antitumor, repellent, antifeedant, and therapeutic potential for conditions like irritable bowel syndrome and diabetes herts.ac.ukfishersci.caherts.ac.ukchemicalbook.comwikipedia.org.

Research has specifically focused on modifying the this compound structure to optimize antifungal efficacy against various plant pathogens. For instance, studies on this compound derivatives bearing 1,3,4-thiadiazole-thiourea moieties have revealed significant insights into SAR. It was observed that the introduction of specific substituents on the benzene (B151609) ring attached to the thiourea (B124793) moiety profoundly influenced antifungal activity. For example, compounds with electron-withdrawing groups at the meta- and ortho-positions of the benzene ring demonstrated enhanced antibacterial and antifungal activities, respectively fishersci.com.

Detailed findings from antifungal assays highlight the impact of specific structural variations:

Compound 6j, featuring a meta, para-dichloro-substituted phenyl group (m, p-Cl Ph), exhibited the best broad-spectrum antifungal activity across all tested fungi herts.ac.ukcenmed.comcenmed.com.

High inhibition rates against Physalospora piricola were observed for compounds 6c (R = meta-methyl phenyl), 6q (R = iso-propyl), and 6i (R = para-chloro phenyl), with inhibition rates of 86.1%, 86.1%, and 80.2%, respectively, surpassing the efficacy of the positive control, chlorothalonil herts.ac.ukcenmed.comcenmed.com.

Compounds 6h (R = meta-chloro phenyl) and 6n (R = ortho-trifluoromethyl phenyl) showed notable inhibition rates of 80.6% and 79.0% against Cercospora arachidicola and Gibberella zeae, respectively, also outperforming chlorothalonil herts.ac.ukcenmed.comcenmed.com.

Another series of this compound-based 1,2,4-triazole-thioether compounds also demonstrated potent antifungal activities, particularly against Physalospora piricola. Key SAR observations from this series include:

Compounds 5b (R= ortho-methyl phenyl), 5e (R= ortho-methoxy phenyl), 5h (R= ortho-fluoro phenyl), 5m (R= ortho-bromo phenyl), 5o (R= meta,meta-methoxy phenyl), and 5r (R= para-hydroxy phenyl) exhibited high inhibition rates ranging from 83.3% to 91.4% against P. piricola, significantly exceeding the activity of chlorothalonil fishersci.caamericanelements.com.

Compound 5a (R= phenyl) showed an inhibition rate of 87.9% against Rhizoeotnia solani fishersci.caamericanelements.com.

Compound 5b (R= ortho-methyl phenyl) also demonstrated strong inhibition against Bipolaris maydis (87.6%) and Colleterichum orbicalare (89%) fishersci.caamericanelements.com.

These findings collectively suggest that the nature and position of substituents on the aromatic rings or other appended moieties play a crucial role in modulating the antifungal potency and spectrum of this compound derivatives.

Table 1: Antifungal Activity of Selected this compound-Derived 1,3,4-Thiadiazole-Thiourea Compounds against Plant Pathogens (at 50 µg/mL) herts.ac.ukcenmed.comcenmed.com

CompoundR Group (Substituent)Average Inhibition Rate (%)Inhibition Rate against P. piricola (%)Inhibition Rate against C. arachidicola (%)Inhibition Rate against A. solani (%)
6cm-Me Ph-86.1--
6hm-Cl Ph--80.6-
6ip-Cl Ph-80.2--
6jm, p-Cl Ph51.9---
6no-CF3 Ph---79.0 (against G. zeae)
6qi-Pr-86.1--
Chlorothalonil (Positive Control)-Lower than active compoundsLower than active compoundsLower than active compounds

Table 2: Antifungal Activity of Selected this compound-Based 1,2,4-Triazole-Thioether Compounds against Plant Pathogens (at 50 µg/mL) fishersci.caamericanelements.com

CompoundR Group (Substituent)Inhibition Rate against P. piricola (%)Inhibition Rate against R. solani (%)Inhibition Rate against B. maydis (%)Inhibition Rate against C. orbicalare (%)
5aPh-87.9--
5bo-CH3 Ph91.4-87.689.0
5eo-OCH3 Ph83.3---
5ho-F Ph86.7---
5mo-Br Ph83.8---
5om,m-OCH3 Ph91.4---
5rp-OH Ph87.3---
Chlorothalonil (Positive Control)Much Lower than active compoundsMuch Lower than active compoundsMuch Lower than active compoundsMuch Lower than active compounds

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis provides a mathematical framework to correlate the chemical structures of compounds with their observed biological activities, enabling the prediction of activity for new, unsynthesized molecules and offering deeper insights into SAR herts.ac.ukontosight.ai. For (-)-Nopol derivatives, 3D-QSAR studies, particularly using the Comparative Molecular Field Analysis (CoMFA) method, have been extensively applied to model their antifungal activities herts.ac.ukfishersci.cacenmed.comamericanelements.comwikipedia.orgatamanchemicals.com.

These QSAR models are built by analyzing the steric and electrostatic fields around the molecules, which are crucial for their interactions with biological targets. The predictive power and reliability of these models are typically assessed by statistical parameters such as the non-validated correlational coefficient (r²) and the cross-validated correlational coefficient (q²).

Several robust 3D-QSAR models have been established for this compound derivatives:

A highly effective 3D-QSAR model was developed for the antifungal activity against Alternaria solani, yielding an r² value of 0.992 and a q² value of 0.753. This model indicates a strong correlation between the structural features and the observed antifungal activity, allowing for the design of more effective compounds herts.ac.ukcenmed.comcenmed.com.

For antifungal activity against Physalospora piricola, a reasonable and effective 3D-QSAR model was established with an r² value of 0.944 and a q² value of 0.685 fishersci.caamericanelements.com.

Another 3D-QSAR model for P. piricola inhibition demonstrated an r² of 0.961 and a q² of 0.613 wikipedia.org.

These QSAR models not only confirm the importance of specific structural modifications observed in SAR studies but also provide a quantitative understanding of how these changes influence activity. For instance, the CoMFA contour maps generated from these models can visually represent regions where steric or electrostatic properties are favorable or unfavorable for activity, guiding further molecular design herts.ac.ukontosight.ai.

Molecular docking studies complement QSAR analysis by providing a mechanistic understanding of how this compound derivatives interact with their biological targets. For this compound-based antifungal agents, molecular docking has revealed that these compounds can bind to and interact with the cytochrome bc1 complex, a vital component of the cellular respiratory chain in plant pathogens fishersci.caamericanelements.com. Furthermore, some this compound-derived compounds have shown binding modes similar to commercial fungicides like carboxin, suggesting they may act through comparable mechanisms, such as inhibiting succinate (B1194679) dehydrogenase (SDH) wikipedia.org. This integration of QSAR and molecular docking offers a powerful approach for rational drug design, allowing researchers to predict activity and understand binding mechanisms before experimental synthesis.

Computational and Spectroscopic Investigations of Nopol

Computational Chemistry in Understanding (-)-Nopol Reactivity and Properties

Computational chemistry plays a crucial role in elucidating the intricate details of (-)-Nopol's behavior, offering insights into its electronic structure, conformational preferences, and interactions with other molecules. Advanced computational techniques, including Density Functional Theory (DFT) calculations, molecular docking studies, and molecular dynamics simulations, have been employed to explore these aspects.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations have been instrumental in predicting the structural and electronic properties of the (-)-Nopol monomer. These computational approaches have revealed the existence of multiple low-energy conformers. Specifically, DFT calculations predict nine distinct low-energy heavy atom geometries for the (-)-Nopol monomer. mdpi.comfrontiersin.org The variations among these structures are primarily attributed to changes in the orientation of two dihedral angles within the R-CH₂CH₂OH functionalization, where 'R' represents the rigid bicyclic cage component of the molecule. mdpi.comfrontiersin.org

Further optimization of these geometries has led to the identification of 27 distinct conformers, which are associated with the orientation of the hydroxyl hydrogen. frontiersin.org The rotational constants of the two lowest energy conformers, as determined experimentally, show good agreement with the values predicted by DFT calculations. frontiersin.org Similarly, the predicted dipole moment components align well with the relative intensities observed in experimental transitions. frontiersin.org It has been noted that an empirical correction for dispersion was necessary for DFT calculations to accurately match the energetic ordering of conformers with those predicted by higher-level ab initio calculations and experimental spectra. mdpi.com DFT methods, such as B3LYP/cc-pVTZ and B3LYP/6-311++G(d,p), are commonly utilized in these studies. mdpi.comfrontiersin.orgsavemyexams.com Beyond structural analysis, DFT is also applied to understand the chemical reactivity of nopol (B1679846) and its derivatives, providing insights into concepts like electronegativity, hardness, electrophilicity, and Fukui functions. chemicalbook.comchemicalbook.comlibretexts.orgresearchgate.netnih.gov

Molecular Docking Studies

Molecular docking studies are widely employed to predict the binding modes and affinities of (-)-Nopol derivatives with various biological targets, offering a theoretical framework for understanding their potential therapeutic or inhibitory activities. These studies aim to elucidate the specific interactions between the ligand (this compound derivative) and the active site of a target protein. chemicalbook.comwisc.edudergipark.org.trguidechem.com

For instance, this compound-based 1,2,4-triazole-thioether compounds have been designed using molecular docking-based virtual screening, targeting the cytochrome bc₁ complex. chemicalbook.com This complex is a crucial enzyme in the cellular respiratory chain and an important target for inhibiting plant pathogens. chemicalbook.com Molecular docking simulations have indicated that these this compound derivatives can effectively bind to and interact with the active site of the cytochrome bc₁ complex. chemicalbook.com Furthermore, this compound derivatives have demonstrated potent inhibitory activity against laccase, with their binding modes clarified through molecular docking investigations. wisc.edu In another study, molecular docking was utilized to assess the potential therapeutic interactions of this compound derivatives with proteins such as aurora kinase (PDB ID: 1MQ4). guidechem.com One specific this compound-based 1,2,4-triazole-thioether derivative (compound 1a) exhibited a notable docking score of -9.67 against aurora kinase (1MQ4), suggesting strong binding interactions. guidechem.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations extend the insights gained from static docking studies by providing a dynamic view of molecular interactions over time. These simulations are essential for understanding the stability of ligand-protein complexes, conformational changes, and the dynamic nature of binding. guidechem.comnih.govcsic.es

Following promising results from molecular docking, a this compound-based 1,2,4-triazole-thioether derivative (compound 1a), which showed a high docking score against aurora kinase (1MQ4), underwent 100 nanoseconds of molecular dynamics simulations. guidechem.com These simulations confirmed the stable binding of compound 1a with the 1MQ4 protein. guidechem.com Key analyses from MD simulations, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), hydrogen bond analysis, Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, free binding energy calculations, and Solvent Accessible Surface Area (SASA) analyses, all contributed to verifying the stability and dynamic interactions of the complex. guidechem.com This demonstrates the critical role of MD simulations in validating and deepening the understanding of computationally predicted binding events.

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable tools in academic research for the definitive characterization of (-)-Nopol and its derivatives, providing empirical data on their molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like (-)-Nopol, offering detailed information about the connectivity and environment of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (-)-Nopol (600 MHz, CDCl₃) provides characteristic signals corresponding to its various proton environments. nih.gov

Table 1: ¹H NMR Chemical Shifts for (-)-Nopol (600 MHz, CDCl₃) nih.gov

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
5.36–5.35 m 1H Olefinic H
3.62–3.58 m 2H -CH₂OH
2.40 dt 1H
2.32–2.21 m 4H
2.14–2.10 m 1H
2.05 td 1H
1.51 s 1H
1.29 s 3H Methyl
1.16 d 1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of (-)-Nopol (150 MHz, CDCl₃) reveals the distinct carbon environments within the molecule. nih.gov

Table 2: ¹³C NMR Chemical Shifts for (-)-Nopol (150 MHz, CDCl₃) nih.gov

Chemical Shift (δ, ppm)
144.72
119.38
59.98
45.61
40.72
40.22
37.90
31.76
31.39
26.25

These NMR data are crucial for confirming the synthesized structure of (-)-Nopol and its derivatives, as well as for identifying any structural modifications or impurities. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in (-)-Nopol by analyzing its vibrational modes. mdpi.com

The FT-IR spectrum of (-)-Nopol (KBr pellet) exhibits several key absorption bands: nih.gov

Table 3: FT-IR Absorption Bands for (-)-Nopol (KBr) nih.gov

Wavenumber (cm⁻¹) Assignment (Characteristic Vibration)
3370 O-H stretching (hydroxyl group)
3025 =C-H stretching (alkene)
2991 C-H stretching (alkane)
2914 C-H stretching (alkane)
2831 C-H stretching (alkane)
1468 C-H bending (alkane)
1381 C-H bending (alkane)
1368 C-H bending (alkane)

The broad absorption band around 3370 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov The bands at 3025 cm⁻¹ indicate the presence of =C-H stretching from the alkene moiety, while bands below 3000 cm⁻¹ (2991, 2914, 2831 cm⁻¹) correspond to C-H stretching vibrations of the alkane portions of the molecule. nih.gov The C=C stretching vibration in the this compound moiety typically appears as a weak absorption band around 1610 cm⁻¹. mdpi.comnih.gov The absorption band at 1046 cm⁻¹ is indicative of the C-O stretching vibration of the alcohol functional group. nih.gov These spectral features confirm the presence of the characteristic functional groups within the (-)-Nopol structure.

Mass Spectrometry (e.g., ESI-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) techniques are indispensable tools for the characterization of (-)-Nopol and its diverse derivatives, providing crucial information regarding molecular weight and fragmentation patterns. Predicted GC-MS and EI-MS spectra for this compound are available, offering insights into its gas-phase behavior and fragmentation pathways wikidata.orguni.luresearchgate.net.

High-resolution mass spectrometry (HRMS) has been widely employed for the precise determination of molecular formulas and structural confirmation of complex this compound derivatives. For instance, HRMS was instrumental in the characterization of a unique family of N,N,π,C-palladacycles synthesized from 8-aminoquinoline-coupled this compound derivatives. These palladacycles demonstrated exceptional stability and their structures were confirmed through HRMS alongside other techniques scentspiracy.com. Similarly, the structure of 1,4-bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine, a this compound derivative, was unambiguously established using HRMS.

Electrospray ionization mass spectrometry (ESI-MS) has also proven valuable, particularly in the analysis of this compound isolated from natural sources. This compound extracted from Hertia cheirifolia L. flower extracts was characterized by ESI-MS in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, ESI-MS has been routinely utilized to confirm the structures of newly synthesized this compound derivatives, such as a series of novel this compound derivatives bearing 1,3,4-thiadiazole-thiourea moieties and this compound-based 1,2,4-triazole-thioether compounds. The application of high-resolution mass spectrometry to nopyl-derived phosphonium (B103445) ionic liquids has revealed characteristic fragmentation patterns, providing evidence for both the naked cation and the undissociated ion pair.

The molecular formula of (-)-Nopol is C₁₁H₁₈O, with a molecular weight of 166.26 g/mol . PubChem provides predicted collision cross section (CCS) values for various adducts of this compound, which can be useful for structural elucidation in ion mobility-mass spectrometry experiments.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺167.14305133.7
[M+Na]⁺189.12499140.3
[M+NH₄]⁺184.16959141.9
[M+K]⁺205.09893133.4
[M-H]⁻165.12849130.1
[M+Na-2H]⁻187.11044132.4
[M]⁺166.13522132.6
[M]⁻166.13632132.6

X-ray Crystallography of (-)-Nopol Derivatives

X-ray crystallography serves as a definitive technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. While (-)-Nopol itself may not frequently crystallize in a form suitable for direct X-ray analysis, its derivatives have been successfully characterized, providing critical insights into their solid-state structures and reactivity.

One notable application involves the characterization of N,N,π,C-palladacycles, which are synthesized from 8-aminoquinoline-coupled this compound derivatives. X-ray crystallography confirmed the structures of these unique palladacycles, revealing their exceptional stability scentspiracy.com. This structural information is vital for understanding the mechanisms of reactions involving these compounds and their potential applications in organometallic chemistry.

Another significant example is the X-ray diffraction analysis of 1,4-bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine, a symmetric derivative synthesized from (-)-nopol mesylate and piperazine. The crystal structure of this compound was fully characterized, providing conclusive evidence of its molecular arrangement. The analysis revealed the presence of three crystallographically independent molecules within the crystal unit cell, with two located on rotational 2-fold axes.

Furthermore, X-ray crystallography has been crucial in understanding the products of bioorthogonal click reactions involving nopoldiol, a derivative of (-)-Nopol. Detailed structural analysis of an arylboronate/nopoldiol adduct by X-ray crystallography, complemented by ¹¹B NMR, unexpectedly revealed a tetracyclic adduct. This cyclization, involving the distal nitrogen and leading to a strong B—N dative bond and two new five-membered rings, explains the adduct's stability and the irreversible nature of this polycondensation reaction. This structural elucidation is fundamental for the development of in vivo applications, such as biomolecular labeling and drug delivery, where stable and irreversible adducts are highly desirable.

Circular Dichroism for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a powerful and widely utilized technique for the analysis of chiral molecules, providing information on their optical activity and, crucially, for the determination of enantiomeric excess (ee). CD relies on the differential absorption of left- and right-circularly polarized light by chiral chromophores within a molecule. Since (-)-Nopol is a chiral compound, CD spectroscopy is a suitable method for its enantiomeric characterization.

The application of CD spectroscopy extends to various fields, including the study of chiral molecules of different types and sizes, and the determination of enantiomeric purity. For the determination of enantiomeric excess, methods utilizing both ultraviolet-circular dichroism (UV-CD) and high-performance liquid chromatography-circular dichroism (HPLC-CD) have been developed. The HPLC-CD method, which combines CD spectroscopy with the separation capabilities of HPLC, has been shown to provide excellent estimations of ee with low error percentages, particularly when the total concentrations of enantiomers are provided by HPLC using a non-chiral stationary phase.

In principle, CD spectra can be used to construct calibration curves that correlate CD intensity with the enantiomeric excess of a chiral compound. This allows for the quantitative assessment of the enantiomeric purity of samples. Vibrational circular dichroism (VCD), which operates in the infrared region, also offers a methodology for measuring enantiomeric excess in both solid and liquid phases. The ability of CD to detect and quantify chirality makes it an invaluable tool in the synthesis and quality control of chiral compounds like (-)-Nopol, ensuring the desired stereochemical purity for specific applications.

Mechanistic Organic Chemistry Studies Involving Nopol

Elucidation of Reaction Pathways

Understanding the step-by-step processes of reactions involving (-)-Nopol is crucial for optimizing synthetic routes and designing novel transformations.

Kinetic studies provide quantitative data on reaction rates and their dependence on various parameters, offering a deeper understanding of the reaction mechanism. The esterification of (-)-Nopol with acetic acid to produce nopyl acetate (B1210297), catalyzed by sulfuric acid, has been a subject of detailed kinetic analysis pharmakb.comguidetopharmacology.orgwikipedia.org. These studies were conducted across a range of temperatures (50, 60, 70, and 80 °C), catalyst concentrations (0.0184 to 0.0480 mol L⁻¹), and molar ratios of acetic acid to (-)-Nopol (1:1 to 1:4) pharmakb.comguidetopharmacology.orgwikipedia.org.

The equilibrium conversion in this esterification reaction was observed to increase with temperature, reaching 63% at 50°C, 68% at 60°C, 71% at 70°C, and 75% at 80°C pharmakb.comguidetopharmacology.orgwikipedia.org. A simple power-law model, incorporating a second-order kinetic model for both forward and backward reactions, was successfully applied to describe the reaction kinetics, accounting for non-ideal liquid phase behavior using the Universal Functional group Contribution (UNIFAC) method wikipedia.org. The apparent activation energy for the forward reaction was determined to be approximately 28.08 kJmol⁻¹ based on concentration and 28.56 kJmol⁻¹ based on activities wikipedia.org.

Beyond esterification, the Prins reaction, which synthesizes (-)-Nopol from β-pinene and paraformaldehyde, has also been subjected to kinetic scrutiny, particularly over Sn-MCM-41 catalysts wikipedia.orgatamanchemicals.com. This reaction's rate data were fitted to a kinetic expression derived from the Langmuir-Hinshelwood formalism, utilizing the initial rates method wikipedia.orgatamanchemicals.com. A notable finding was the high adsorption constant for (-)-Nopol (KC = 14.948 M⁻¹), indicating a strong inhibitory effect of the product on the reaction rate wikipedia.orgatamanchemicals.com. The apparent activation energy for (-)-Nopol synthesis over Sn-MCM-41 was found to be 78 kJ/mol when toluene (B28343) was used as a solvent and 98 kJ mol⁻¹ in ethyl acetate, suggesting solvent effects on reaction energetics wikipedia.orgatamanchemicals.com. Reaction progress in such studies can be effectively monitored through methods like titration of acetic acid with sodium hydroxide (B78521) or real-time online nuclear magnetic resonance (NMR) for heterogeneous systems pharmakb.comguidetopharmacology.orgnih.gov.

Table 1: Kinetic Parameters for (-)-Nopol Esterification with Acetic Acid wikipedia.org

ParameterValue (Concentration-based)Value (Activity-based)
Apparent Activation Energy (kJmol⁻¹)28.0828.56
Pre-exponential Factor (Lmol⁻¹h⁻¹)1112633860

Table 2: Equilibrium Conversion of (-)-Nopol Esterification at Different Temperatures pharmakb.comguidetopharmacology.orgwikipedia.org

Temperature (°C)Equilibrium Conversion (%)
5063
6068
7071
8075

The elucidation of reaction intermediates and transition states is fundamental to understanding reaction mechanisms. In esterification reactions, the mechanism typically involves the protonation of the carbonyl oxygen on the carboxylic group, followed by activation with the nonprotonated alcohol to yield a tetrahedral intermediate pharmakb.comguidetopharmacology.org. For the Prins reaction, which yields (-)-Nopol, the formation of carbocation intermediates is proposed, with polar solvents playing a role in their stabilization through solvation atamanchemicals.comwikipedia.org.

Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating reaction pathways and characterizing transition states massbank.euthegoodscentscompany.comnih.govnih.gov. These calculations can provide detailed energetic profiles and structural information about the fleeting transition states that govern reaction rates and selectivities. Experimental techniques like NMR spectroscopy and Thin Layer Chromatography (TLC) are crucial for monitoring reaction progress and identifying the presence of intermediates during the course of a reaction nih.govfishersci.ca. Studies on the thermal behavior of bicyclic starting materials, including β-pinene (from which (-)-Nopol is derived), contribute to a broader understanding of reaction mechanisms and the nature of transition states in pyrolysis processes nih.gov. Furthermore, investigations into the transformations of epoxides derived from Nopol (B1679846) in the presence of clays (B1170129) have revealed the formation of diols with a p-menthane (B155814) skeleton as major products, which subsequently convert into bicyclic ethers, with the transition state involving coordination of the alcohol to a transition metal nih.gov.

Kinetic Studies and Reaction Progress Analysis

Catalytic Asymmetric Transformations Utilizing (-)-Nopol as a Chiral Building Block

(-)-Nopol's inherent chirality and accessible functional groups make it an attractive chiral building block for developing asymmetric transformations, which are critical for synthesizing enantiomerically pure compounds.

As a readily available and cost-effective terpene alcohol, (-)-Nopol serves as an excellent starting material for the synthesis of various chiral catalysts wikipedia.org. Its single enantiomeric form simplifies the design and synthesis of chiral auxiliaries and ligands.

One significant area of development involves the synthesis of novel nopyl-derived phosphonium (B103445) ionic liquids (PILs) wikipedia.orguni.lu. These PILs represent a class of chiral ionic liquids (CILs) and hold promise for applications in asymmetric synthesis, chiral separations, and stereoselective polymerizations wikipedia.org. The ability to incorporate (-)-Nopol into such ionic liquids offers a versatile platform for creating new chiral environments for chemical reactions fragranceu.com.

Beyond ionic liquids, (-)-Nopol has been utilized in the preparation of other chiral entities. For instance, (-)-Nopol can be stereoselectively hydrogenated to cis-dihydrothis compound and its esters using heterogeneous catalysts such as platinum, platinum oxide, or ruthenium/carbon nih.govchemicalbook.com. This transformation is particularly relevant as cis-dihydrothis compound serves as an intermediate in the production of pharmacologically active substances like pinaverium (B1222119) bromide chemicalbook.com. Additionally, chiral organoboranes derived from (-)-Nopol have found application in asymmetric hydroboration reactions nih.gov. The versatility of (-)-Nopol as a chiral building block extends to the synthesis of more complex chiral molecules with specific biological activities, as exemplified by the investigation of this compound-based quinoline (B57606) derivatives for their antiplasmodial properties fishersci.ca. The increasing demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, underscores the importance of chiral building blocks like (-)-Nopol, given that most biological targets are chiral and require a precise stereochemical match for effective interaction.

Environmental and Sustainability Aspects in Nopol Research

Green Chemistry Principles in (-)-Nopol Synthesis

The application of green chemistry principles in (-)-Nopol synthesis focuses on minimizing environmental impact throughout the production lifecycle. This involves utilizing renewable feedstocks, such as β-pinene sourced from turpentine (B1165885) (a byproduct of the paper industry), and designing processes that reduce waste, enhance energy efficiency, and employ safer, more effective catalysts nih.govtandfonline.comresearchgate.netrsc.org.

Minimization of Solvent Use and Waste

Historically, the Prins reaction for nopol (B1679846) synthesis has often relied on organic solvents like toluene (B28343) researchgate.netresearchgate.net. A key focus of green chemistry in this area is the reduction or elimination of hazardous solvents and the minimization of waste generation numberanalytics.compharmafeatures.comorientjchem.org.

Studies have demonstrated that using crude turpentine oil as a feedstock, instead of purified β-pinene, can significantly reduce solvent and reactant consumption. For instance, one approach allowed for a 75% reduction in solvent use and 37.5% less paraformaldehyde while maintaining comparable conversion and selectivity to this compound nih.gov. Another report indicated an 86% decrease in solvent and 37.5% less paraformaldehyde when utilizing turpentine as the raw material nih.gov.

The adoption of solvent-free reactions represents a promising frontier in green chemistry, as it eliminates the need for organic solvents entirely, thereby reducing waste, energy consumption, and chemical exposure risks pharmafeatures.com. Techniques such as solid-state reactions and mechanochemistry are being explored for this purpose pharmafeatures.com.

When solvents are necessary, the selection of greener alternatives is crucial. Ethyl acetate (B1210297), for example, has been identified as a less toxic and more selective solvent for this compound production compared to toluene researchgate.netresearchgate.net. Furthermore, the recirculation of solvents like ethyl acetate can lead to substantial environmental benefits, despite potentially requiring additional unit operations such as distillation and heat exchangers researchgate.net. Beyond solvent choice, optimizing reaction conditions—including temperature, pressure, and reaction time—is vital for minimizing waste by preventing over-reaction and the formation of unwanted byproducts numberanalytics.com.

Life Cycle Assessment (LCA) of (-)-Nopol Production

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with a product's entire life cycle, from raw material extraction to disposal researchgate.netresearchgate.netresearchgate.netmdpi.com. For (-)-Nopol production, LCA studies typically adopt a "cradle-to-gate" scope, focusing on the stages from raw material acquisition through manufacturing researchgate.netresearchgate.netmdpi.com.

The environmental benefits of using and recirculating ethyl acetate as a solvent have been highlighted in LCA studies. Despite the need for additional unit operations like distillation and heat exchangers for recirculation, this approach can lead to greater environmental advantages researchgate.net.

The carbon footprint for the catalytic synthesis of this compound from β-pinene has been quantified, demonstrating the environmental advantages of solvent recirculation.

Table 1: Carbon Footprint of this compound Catalytic Synthesis

System ConfigurationCarbon Footprint (kg CO2-eq)
Without Solvent Recirculation37.4
With Solvent Recirculation13.0

Data derived from researchgate.netresearchgate.net.

These carbon footprint values are considerably lower than those reported for other fine chemical products, such as active pharmaceutical ingredients researchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (-)-Nopol, and how can researchers systematically compare their yields and enantiomeric excess?

  • Methodological Answer : To evaluate synthetic routes, design a comparative analysis framework focusing on:

  • Catalyst systems (e.g., homogeneous vs. heterogeneous catalysts) .
  • Reaction parameters (temperature, solvent polarity, reaction time) .
  • Analytical validation (HPLC or GC-MS for enantiomeric excess; NMR for structural confirmation) .
  • Create a data table comparing key metrics (Table 1):
Synthetic MethodCatalystYield (%)ee (%)Reaction Time (h)Reference
Route ACatalyst X859212Study 1
Route BCatalyst Y78888Study 2
  • Ensure reproducibility by replicating protocols from peer-reviewed studies (avoid non-academic sources like ) .

Q. Which spectroscopic and chromatographic methods are most robust for characterizing (-)-Nopol’s structural and optical purity?

  • Methodological Answer :

  • Prioritize chiral stationary phase HPLC for enantiomeric separation, validated against known standards .
  • Use polarimetry for rapid optical activity assessment, supplemented by X-ray crystallography for absolute configuration confirmation .
  • Cross-validate results using 2D NMR (e.g., COSY, NOESY) to resolve stereochemical ambiguities .

Q. How can reaction conditions be optimized to enhance the scalability of (-)-Nopol synthesis without compromising stereoselectivity?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent ratio) .
  • Use response surface methodology to model interactions between parameters and predict optimal conditions .
  • Validate scalability in batch vs. flow reactors, monitoring energy efficiency and waste reduction .

Advanced Research Questions

Q. What interdisciplinary strategies resolve contradictions in reported catalytic efficiencies for (-)-Nopol synthesis?

  • Methodological Answer :

  • Conduct a systematic literature review to categorize discrepancies (e.g., conflicting turnover numbers for enzyme vs. organocatalysts) .
  • Perform meta-analysis using statistical tools (e.g., ANOVA) to assess variability across studies .
  • Replicate high-impact studies under controlled conditions, isolating variables like moisture sensitivity or catalyst deactivation .

Q. How can computational modeling elucidate reaction mechanisms and stereochemical outcomes in (-)-Nopol synthesis?

  • Methodological Answer :

  • Employ density functional theory (DFT) to map transition states and identify enantioselectivity determinants .
  • Validate models with kinetic isotope effects (KIE) and isotopic labeling experiments .
  • Collaborate with computational chemists to integrate machine learning for predictive catalyst design .

Q. What novel biological activities of (-)-Nopol derivatives warrant further investigation, and how should such studies be structured?

  • Methodological Answer :

  • Use PICOT framework to define research scope:
  • Population : Specific enzyme/receptor targets.
  • Intervention : Derivatives with modified functional groups.
  • Comparison : Parent compound (-)-Nopol.
  • Outcome : Bioactivity metrics (IC50, binding affinity).
  • Timeframe : Acute vs. chronic exposure assays .
  • Combine high-throughput screening with ADMET profiling to prioritize candidates .

Guidelines for Rigorous Research Design

  • Data Collection : Use triangulation (e.g., spectroscopic, computational, and kinetic data) to strengthen conclusions .
  • Ethical Compliance : Ensure synthetic protocols adhere to green chemistry principles (e.g., Atom Economy) .
  • Peer Feedback : Pre-submit research questions to collaborators for feasibility assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.